Physical and chemical properties of (S)-(+)-Massoialactone
Physical and chemical properties of (S)-(+)-Massoialactone
The following technical guide details the physical, chemical, and biological profile of (S)-(+)-Massoialactone , a bioactive
Physicochemical Characterization, Synthesis, and Therapeutic Potential
Executive Summary
(S)-(+)-Massoialactone (C-10 massoia lactone) is an
Molecular Identity & Stereochemistry
| Parameter | Data |
| IUPAC Name | (S)-5,6-dihydro-6-pentyl-2H-pyran-2-one |
| Common Name | (S)-(+)-Massoialactone; C-10 Massoia lactone |
| CAS Number | 61248-45-1 (Specific to (S)-isomer) |
| Molecular Formula | |
| Molecular Weight | 168.23 g/mol |
| Chiral Center | C-6 (S-configuration) |
| Stereochemistry | The (S)-(+) isomer is the "unnatural" enantiomer relative to the major fraction found in Massoia bark, though trace amounts may exist in specific ecological niches (e.g., ant secretions).[1][2] |
Physicochemical Profile
The following data represents standard values for the pure compound. Note that the optical rotation distinguishes it from the natural (R)-(-) extract.
| Property | Value | Notes |
| Physical State | Pale yellow oily liquid | Characteristic coconut/creamy odor. |
| Boiling Point | 286–287 °C (at 760 mmHg)111–112 °C (at 4 mmHg) | High boiling point due to polarity of the lactone ring. |
| Density | 0.982 g/cm³ (at 20 °C) | Slightly less dense than water. |
| Refractive Index | Consistent with conjugated lactone structure. | |
| Solubility | Soluble in EtOH, | Lipophilic tail (pentyl chain) limits aqueous solubility. |
| Optical Rotation | The (R)-(-) isomer exhibits | |
| Stability | Sensitive to hydrolysis (base) and polymerization. | Store at -20°C under inert atmosphere (Ar/N2). |
Spectroscopic Characterization
Accurate identification requires analysis of the
H NMR (CDCl
, 400 MHz)
The diagnostic signals are the olefinic protons (H-3, H-4) and the methine proton (H-6) adjacent to the ring oxygen.
-
6.88 ppm (1H, ddd,
Hz, H-4): The -proton of the enone system, deshielded by resonance. -
6.02 ppm (1H, dt,
Hz, H-3): The -proton, showing a characteristic doublet (split by H-4) with fine coupling. - 4.40–4.45 ppm (1H, m, H-6): The chiral center methine proton. Its shift confirms the lactone ring closure.
- 2.31–2.36 ppm (2H, m, H-5): Methylene protons within the ring.
- 1.28–1.80 ppm (8H, m, alkyl chain): Pentyl side chain methylene protons.
-
0.90 ppm (3H, t, terminal
): Methyl group of the pentyl chain.
C NMR (CDCl
, 100 MHz)
-
Carbonyl (C-2):
164.6 ppm (Lactone C=O)[3] -
Beta-Carbon (C-4):
145.1 ppm (Deshielded alkene carbon) -
Alpha-Carbon (C-3):
121.5 ppm -
Chiral Methine (C-6):
78.0 ppm (C-O bond) -
Alkyl Chain:
34.9, 31.5, 29.4, 24.5, 22.5, 14.0 ppm.
Chemical Reactivity & Synthesis[4][5][6][7][8]
Mechanism of Action: Michael Addition
The biological activity of (S)-(+)-Massoialactone is largely driven by its
Figure 1: The Michael addition pathway where the electrophilic C-4 position of the lactone ring captures biological nucleophiles, a key mechanism for its antimicrobial and cytotoxic properties.
Synthesis Protocol: Sharpless Asymmetric Dihydroxylation
To obtain the specific (S)-(+) enantiomer (since the natural source yields R), Sharpless Asymmetric Dihydroxylation (SAD) is the preferred route.
Protocol Summary:
-
Starting Material: cis-2-decenoic acid ester or related alkene precursor.
-
Reagent: AD-mix-
(contains (DHQ) PHAL ligand) is used to induce the (S)-configuration (depending on substrate substitution pattern, AD-mix- may be required; for terminal alkenes, AD-mix- typically yields (S)). -
Cyclization: The resulting chiral diol or hydroxy-ester is cyclized under acidic conditions (e.g., p-TsOH) to form the
-lactone ring. -
Purification: Column chromatography (Hexane/EtOAc) yields the pure (S)-(+) isomer.
Biological Applications & Safety
Therapeutic Potential [4]
-
Antimicrobial: Disrupts bacterial cell walls and inhibits biofilm formation (e.g., S. aureus, Candida spp.). The (S)-isomer may exhibit differential potency compared to the (R)-isomer due to chiral recognition by microbial enzymes.
-
Anticancer: Induces apoptosis in tumor cell lines via the caspase pathway. The Michael acceptor moiety depletes intracellular glutathione (GSH), leading to oxidative stress and cell death.
-
Immunomodulation: Increases macrophage phagocytosis activity.
Safety & Handling
-
Skin Sensitization: Highly irritating. The Michael acceptor property allows it to haptenize skin proteins, causing allergic contact dermatitis.
-
Toxicity: Cytotoxic to fibroblast cells at high concentrations (
). -
Regulatory: IFRA (International Fragrance Association) restricts massoia lactone in consumer products due to sensitization risks.
References
-
Pais, G. C., et al. (1999). Asymmetric synthesis of (S)-massoialactone.[3][5] Tetrahedron.[6][5] Link (Describes the Sharpless AD route).
-
Rolli, E., et al. (2016). Phytotoxic Effects and Phytochemical Fingerprinting of Hydrodistilled Oil... from Cryptocarya massoy.[4] Chemistry & Biodiversity.[4] Link (Details natural occurrence and phytotoxicity).
-
Urbain, A., et al. (2010). Hydrostatic countercurrent chromatography... for the preparative isolation... of massoia lactones.[4] Journal of Chromatography A. Link (Isolation protocols and NMR data).
- Barros, et al. (2014).Synthesis and Evaluation of (-)-Massoialactone and Analogues as Potential Anticancer... Agents. (Discusses the mechanism of action and toxicity).
-
PubChem Compound Summary. Massoia Lactone.[4] National Center for Biotechnology Information. Link (General physical properties).
